molecular formula C10H13ClN2O B6604562 3-(2-aminoethyl)-1H-indol-6-ol hydrochloride CAS No. 37102-46-8

3-(2-aminoethyl)-1H-indol-6-ol hydrochloride

Cat. No. B6604562
CAS RN: 37102-46-8
M. Wt: 212.67 g/mol
InChI Key: IQVBOBFQEUCUHZ-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-1H-indol-6-ol hydrochloride, also known as tryptamine hydrochloride, is a compound with the empirical formula C10H12N2.HCl . It is fundamentally a biogenic amine, and its structure contains an indole ring along with chains of ethyl groups ended with an amino group .


Synthesis Analysis

Tryptamine derivatives are used in the synthesis of various compounds. They are used as inhibitors against hepatitis B virus, potential antitumor agents, CCK receptor antagonists, indoleamine 2,3-dioxygenase inhibitors, antispasmodic agents, and new antimalarial agents .


Molecular Structure Analysis

The structure of 3-(2-aminoethyl)-1H-indol-6-ol hydrochloride contains an indole ring along with chains of ethyl groups ended with an amino group . The strong coupling of the amine group with pyrrole produces a rigid chemical potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-aminoethyl)-1H-indol-6-ol hydrochloride include solubility in water and a molecular weight of 196.68 . More specific properties like melting point and boiling point are not mentioned in the search results.

Safety and Hazards

While specific safety and hazard information for 3-(2-aminoethyl)-1H-indol-6-ol hydrochloride is not available in the search results, it’s generally advised to avoid contact with skin and eyes, and to not breathe dust/fume/gas/mist/vapors/spray when handling similar chemicals .

properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVBOBFQEUCUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37102-46-8
Record name 3-(2-aminoethyl)-1H-indol-6-ol hydrochloride
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